Cas no 1354088-13-3 (6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 6-methoxy-N-4-piperidinyl-
- 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
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- インチ: 1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)
- InChIKey: QOCNZAYZXGCYFE-UHFFFAOYSA-N
- ほほえんだ: C1=NC(OC)=CC(NC2CCNCC2)=N1
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 392.6±42.0 °C at 760 mmHg
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337179-100mg |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 100mg |
$335 | 2023-02-02 | |
Enamine | EN300-137974-0.05g |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95% | 0.05g |
$235.0 | 2023-05-01 | |
TRC | M335810-5mg |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 5mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F8888-6154-1g |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 1g |
$977.0 | 2023-09-05 | |
Chemenu | CM337179-250mg |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 250mg |
$781 | 2021-08-18 | |
Chemenu | CM337179-1g |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 1g |
$2107 | 2021-08-18 | |
Life Chemicals | F8888-6154-0.25g |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 0.25g |
$450.0 | 2023-09-05 | |
Chemenu | CM337179-250mg |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95%+ | 250mg |
$555 | 2023-02-02 | |
Enamine | EN300-137974-5.0g |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95% | 5g |
$2940.0 | 2023-05-01 | |
Enamine | EN300-137974-5000mg |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
1354088-13-3 | 95.0% | 5000mg |
$2940.0 | 2023-09-30 |
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1354088-13-3 and Product Name: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
The compound with the CAS number 1354088-13-3 and the product name 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methoxy group and a piperidine moiety, contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in developing novel small molecules that can modulate biological pathways associated with various diseases. Pyrimidine derivatives, in particular, have shown promise in this regard. The compound 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is no exception. Its molecular structure suggests potential interactions with multiple targets, making it a valuable candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its ability to interact with enzymes and receptors involved in critical cellular processes. The piperidine ring, for instance, is known to enhance binding affinity and selectivity, which is crucial for developing drugs with minimal side effects. Additionally, the methoxy group can influence the electronic properties of the molecule, affecting its solubility and metabolic stability. These features make 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine an attractive scaffold for medicinal chemists.
Recent studies have highlighted the importance of pyrimidine derivatives in addressing various therapeutic challenges. For example, compounds similar to 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine have been investigated for their potential in treating metabolic disorders, inflammatory diseases, and even certain types of cancer. The structural versatility of this class of molecules allows for the design of analogs with tailored biological activities. This flexibility is particularly valuable in the context of precision medicine, where personalized treatment strategies are becoming increasingly important.
The synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine involves a series of well-established chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the formation of the pyrimidine core, followed by functionalization at the 6-position with a methoxy group. Subsequently, introduction of the piperidine moiety at the 4-position completes the molecular structure. Each step in this synthesis requires precise control over reaction conditions to ensure high yield and purity.
In terms of pharmacokinetic properties, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine exhibits promising characteristics that make it suitable for further development. Preliminary studies indicate good oral bioavailability and moderate metabolic stability, suggesting that it could be an effective candidate for systemic administration. Additionally, its solubility profile is favorable for formulation into various drug delivery systems, including oral tablets and injectable solutions.
The potential therapeutic applications of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine are broad and exciting. Researchers are exploring its efficacy in modulating pathways associated with inflammation and oxidative stress, which are implicated in numerous diseases. Furthermore, its structural similarity to known bioactive compounds suggests that it may have additional untapped therapeutic potentials. As more data becomes available from preclinical studies, it will be increasingly clear how this compound can contribute to addressing unmet medical needs.
One particularly intriguing aspect of this molecule is its potential as an inhibitor of kinases—enzymes that play a crucial role in cell signaling pathways. Many kinase inhibitors have already made significant strides in treating cancers and inflammatory diseases. The unique combination of a pyrimidine core with a methoxy group and a piperidine side chain in 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine may confer selectivity against specific kinases while minimizing off-target effects.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how 6-methoxy-N-(piperidin-4-y l)p yrim idinin - 4 - am ine interacts with biological targets at an atomic level. These insights can guide the design of next-generation analogs with improved potency and selectivity. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The development of new pharmaceuticals is often a lengthy and complex process involving multiple stages—from initial discovery to clinical trials—and regulatory approvals. However, compounds like 6-methoxy-N-( piper id ine - 4 - yl ) py rim idi nin - 4 - am ine offer hope by providing novel starting points for therapeutic innovation. Their unique structural features and promising preclinical data position them as candidates for further investigation into treating some of today's most challenging medical conditions.
In conclusion, 6 - meth oxy - N - ( p i per i di ne - 4 - yl ) py rim i di ni n - 4 - am ine, represented by CAS No. 1354088 - 13 - 3 , stands out as a significant compound in pharmaceutical chemistry due to its structural complexity and potential therapeutic applications . Its molecular design , incorporating both a methoxy group and a p i per id ine moiety , makes it an intriguing candidate for further research . As scientific understanding advances , it will be exciting to see how this compound contributes to addressing critical health challenges through innovative drug development strategies . p >
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